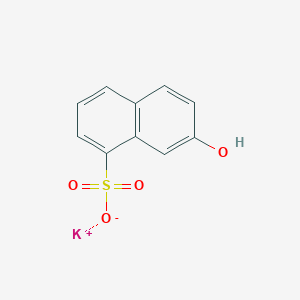

Potassium 7-hydroxynaphthalenesulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium 7-hydroxynaphthalenesulphonate is a useful research compound. Its molecular formula is C10H8KO4S and its molecular weight is 263.33 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Potassium 7-Hydroxynaphthalene-1-Sulfonate, also known as Potassium 7-Hydroxynaphthalenesulphonate or Potassium 7-Hydroxy-1-naphthalenesulfonate, is a chemical compound with the molecular formula C10H7KO4S

Biochemical Pathways

The compound is a naphthalenesulfonic acid , which suggests it may interact with biological systems in a manner similar to other sulfonic acids.

Pharmacokinetics

Given its molecular weight of 262.32 , it is possible that it may have good bioavailability, but this would need to be confirmed through experimental studies.

Análisis Bioquímico

Biochemical Properties

Potassium 7-hydroxynaphthalene-1-sulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in sulfonation reactions, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of the sulfonate group to specific active sites on the enzymes, facilitating or inhibiting their activity .

Cellular Effects

Potassium 7-hydroxynaphthalene-1-sulfonate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the phosphorylation status of certain proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of Potassium 7-hydroxynaphthalene-1-sulfonate involves several key processes. At the molecular level, the compound can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target proteins, affecting their function. Furthermore, Potassium 7-hydroxynaphthalene-1-sulfonate can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Potassium 7-hydroxynaphthalene-1-sulfonate can change over time. The compound’s stability and degradation are important factors to consider. Over time, Potassium 7-hydroxynaphthalene-1-sulfonate may degrade, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of Potassium 7-hydroxynaphthalene-1-sulfonate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, at high doses, Potassium 7-hydroxynaphthalene-1-sulfonate can exhibit toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

Potassium 7-hydroxynaphthalene-1-sulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound may be metabolized by sulfonation enzymes, leading to the formation of different metabolites that can have distinct biological activities .

Transport and Distribution

Within cells and tissues, Potassium 7-hydroxynaphthalene-1-sulfonate is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of the compound within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of Potassium 7-hydroxynaphthalene-1-sulfonate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with other biomolecules and its overall biochemical effects. For instance, Potassium 7-hydroxynaphthalene-1-sulfonate may accumulate in the nucleus, where it can interact with DNA and influence gene expression .

Actividad Biológica

Potassium 7-hydroxynaphthalenesulfonate (K-7-HNS) is an organic compound recognized for its diverse applications in chemistry, biology, and medicine. As a potassium salt of 7-hydroxynaphthalene-1-sulfonic acid, it has garnered attention for its biological activity, including enzyme interactions, potential therapeutic properties, and its role as a staining agent in biochemical assays. This article delves into the biological activity of K-7-HNS, supported by research findings and case studies.

Molecular Formula: C₁₀H₇KO₄S

Molecular Weight: 262.32 g/mol

CAS Number: 30252-40-5

K-7-HNS is synthesized through the sulfonation of 2-naphthol using concentrated sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions are critical for ensuring the selective formation of the sulfonic acid group at the desired position.

K-7-HNS exhibits biological activity primarily through its interactions with proteins and enzymes. The sulfonic acid group allows for strong binding to various biomolecules, influencing their activity. The compound can act as both an inhibitor and an activator depending on the context of its use:

- Enzyme Inhibition: K-7-HNS has been shown to inhibit certain enzymes, which can be beneficial in controlling metabolic pathways.

- Staining Agent: It is commonly used in biochemical assays as a staining agent due to its ability to bind to proteins and other cellular components.

1. Enzyme Interactions

Research indicates that K-7-HNS can interact with various enzymes, affecting their catalytic activity. For example, studies have demonstrated that it can modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism .

2. Therapeutic Potential

K-7-HNS is under investigation for its potential therapeutic properties. Preliminary studies suggest that it may possess anti-inflammatory and antioxidant effects, making it a candidate for treating conditions such as oxidative stress-related diseases .

3. Staining and Imaging

In laboratory settings, K-7-HNS is utilized as a staining agent in histological studies. Its ability to bind selectively to certain cellular structures allows researchers to visualize specific components under microscopy, aiding in the study of cellular morphology and pathology .

Case Studies

Several case studies have highlighted the biological implications of K-7-HNS:

- Case Study 1: A study examining the effects of K-7-HNS on liver enzyme activity demonstrated significant inhibition of cytochrome P450 enzymes in vitro. This suggests potential applications in drug development where modulation of metabolic pathways is desirable .

- Case Study 2: Research involving animal models indicated that K-7-HNS could reduce markers of oxidative stress when administered at specific dosages, supporting its role as a therapeutic agent against oxidative damage .

Comparative Analysis

To better understand K-7-HNS's unique properties, it is useful to compare it with similar compounds:

Aplicaciones Científicas De Investigación

Chemistry

K-7-HNS serves as an important intermediate in the synthesis of dyes and pigments. Its sulfonate group enhances solubility and reactivity, making it suitable for producing vibrant colorants used in textiles and coatings.

Case Study: Synthesis of Dyes

- K-7-HNS has been employed in the synthesis of various azo dyes, where it acts as a coupling agent. A study demonstrated its effectiveness in producing high-yield azo compounds under controlled pH conditions, highlighting its role in dye chemistry .

Biology

In biological research, K-7-HNS is utilized as a staining agent and in biochemical assays. Its ability to interact with biomolecules makes it valuable for studying enzyme activities and protein interactions.

Case Study: Biochemical Assays

- Research involving K-7-HNS showed that it could enhance the visibility of specific proteins during electrophoresis, facilitating better analysis of protein profiles .

Medicine

K-7-HNS is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have applications in drug formulations due to its ability to enhance solubility and stability of active pharmaceutical ingredients.

Case Study: Drug Formulations

- A formulation study indicated that K-7-HNS improved the bioavailability of certain drugs by acting as a solubilizing agent, thereby enhancing their therapeutic efficacy .

Materials Science

In materials science, K-7-HNS is explored for use in developing ionic liquids and surfactants. Its surfactant properties make it suitable for applications in emulsion stabilization and surface modification.

Case Study: Ionic Liquids

Propiedades

Número CAS |

30252-40-5 |

|---|---|

Fórmula molecular |

C10H8KO4S |

Peso molecular |

263.33 g/mol |

Nombre IUPAC |

potassium;7-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C10H8O4S.K/c11-8-5-4-7-2-1-3-10(9(7)6-8)15(12,13)14;/h1-6,11H,(H,12,13,14); |

Clave InChI |

XLZIGSCZALGJMT-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |

SMILES isomérico |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)[O-].[K+] |

SMILES canónico |

C1=CC2=C(C=C(C=C2)O)C(=C1)S(=O)(=O)O.[K] |

Key on ui other cas no. |

30252-40-5 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.